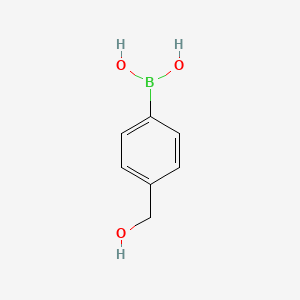

4-(羟甲基)苯硼酸

概览

描述

Synthesis Analysis

The synthesis of compounds related to 4-(Hydroxymethyl)phenylboronic acid has been explored in various contexts. For instance, the synthesis of 4-arylcoumarins was achieved through a Cu-catalyzed hydroarylation with arylboronic acids, which included the use of methyl phenylpropiolates with a MOM-protected hydroxy group at the ortho position. This method proved effective for creating biologically active compounds . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was reported, starting from 4-bromophenylacetic acid and proceeding through reduction, acylation, and hydrolysis steps, highlighting the compound's potential as an important intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structures of various phenylboronic acid derivatives have been characterized using spectroscopic techniques. For example, azo-benzoic acids and their precursors were confirmed using NMR, UV-VIS, and IR spectroscopy. Molecular structures and geometries were optimized using density functional theory, which is relevant for understanding the behavior of 4-(Hydroxymethyl)phenylboronic acid derivatives . Vibrational studies of 4-carboxy phenylboronic acid provided insights into the monomer, dimer, and trimer structures, emphasizing the importance of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They have been used in the design and synthesis of supramolecular assemblies, where O-H...N hydrogen bonds and C-H...O hydrogen bonding dimers were identified . In catalytic reactions, the ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, was found to play a crucial role in accelerating amidation reactions by preventing the coordination of amines to the boron atom . Additionally, the transmetalation from B to Rh during the catalytic asymmetric 1,4-addition reaction of phenylboronic acid to enones was computationally compared, highlighting the importance of the orientation of phenylboronic acid for efficient B-to-Rh transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives can be inferred from their reactivity and interaction with other molecules. For instance, 2-hydroxymethylphenylboronate was used as a reagent to detect carbohydrates, forming anionic complexes with 1,2-diols, which underscores the compound's potential utility in analytical chemistry . The solvent composition and pH were found to influence the acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids, which is relevant for understanding the behavior of similar phenylboronic acid derivatives in various environments .

科研应用

碳水化合物化学

4-(羟甲基)苯硼酸在碳水化合物化学中扮演着重要角色。它与二醇缩合形成环酯,用于合成特定取代或氧化的糖衍生物。这种化合物可用作色谱溶剂中的试剂,用于对吡喃环上的顺式-1,2,3-三醇和多羟基化合物进行电泳分离。其苯硼酸酯在各种条件下稳定,可用于取代或氧化未保护的羟基。这些酯可以在温和、中性条件下去除,可用于合成特定的酮衍生物或制备特殊取代的碳水化合物化合物 (Ferrier, 1972)。

葡萄糖响应材料

这种化合物已被用于开发葡萄糖响应材料,特别是在纳米技术中用于药物传递。基于苯硼酸的纳米颗粒可以对葡萄糖和乳酸变化做出响应,适用于胰岛素传递和其他医疗应用。这些纳米颗粒可以在与葡萄糖或乳酸相互作用时聚集,展示了它们在病理和生理条件下选择性、响应性药物传递系统中的潜力 (Vrbata & Uchman, 2018)。

生物医学应用

在生物医学科学领域,4-(羟甲基)苯硼酸用于开发先进的生物应用。它与多元醇(包括糖、二醇和二酚)形成可逆复合物。这些独特的化学性质已被利用于诊断和治疗应用,包括药物传递系统和生物传感器。最新进展突出了以葡萄糖和唾液酸为重点的苯硼酸修饰聚合物纳米材料的制备,着重于与之的相互作用 (Lan & Guo, 2019)。

催化

4-(羟甲基)苯硼酸在催化中被用于合成4-芳基香豆素,通过铜催化的芳基硼酸酯加氢芳基化反应。这种方法已被有效用于合成具有生物活性的化合物 (Yamamoto & Kirai, 2008)。

Safety And Hazards

4-(Hydroxymethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

未来方向

The future directions of 4-(Hydroxymethyl)phenylboronic acid are largely dependent on its applications in organic synthesis. It is a valuable reactant in various coupling reactions and is used in the synthesis of biologically active compounds . Therefore, its future directions are likely to be influenced by developments in these areas.

性质

IUPAC Name |

[4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPBPMLSSNFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370454 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)phenylboronic acid | |

CAS RN |

59016-93-2 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

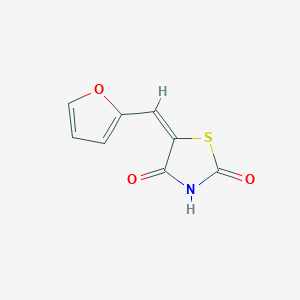

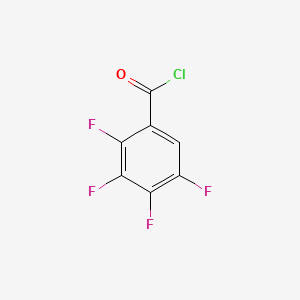

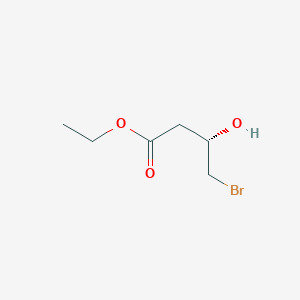

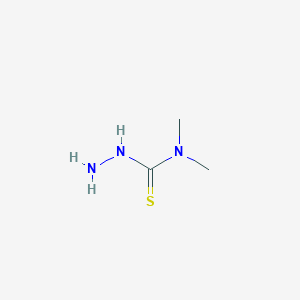

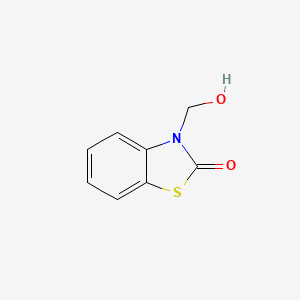

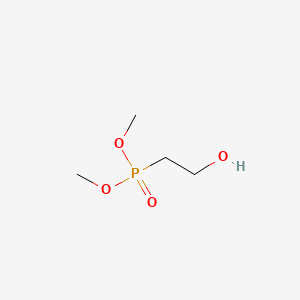

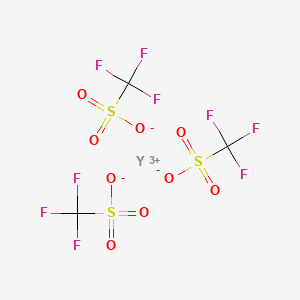

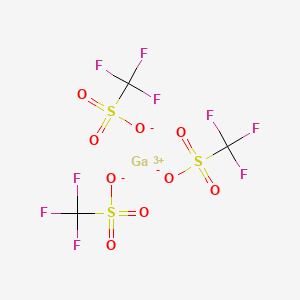

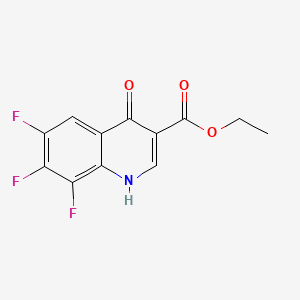

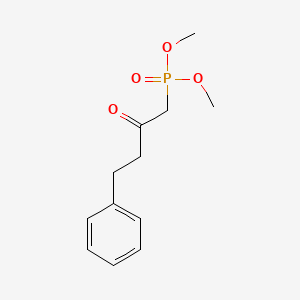

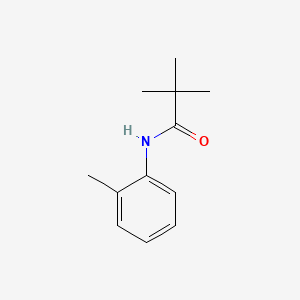

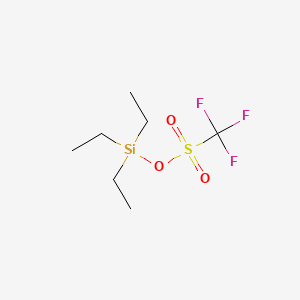

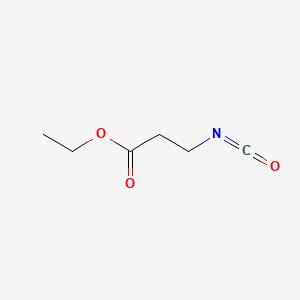

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)